3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole
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Description
The compound “3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole” is an organic molecule that contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. The indazole core is substituted at the 3-position with a 2,4-dimethoxyphenyl group and at the 7-position with a trifluoromethyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indazole core and the substituents. The trifluoromethyl group is generally considered to be a strong electron-withdrawing group, which could make the adjacent carbon more electrophilic . The methoxy groups on the phenyl ring could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Future Directions
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-22-9-6-7-10(13(8-9)23-2)14-11-4-3-5-12(16(17,18)19)15(11)21-20-14/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSJOBSGNPSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C3C=CC=C(C3=NN2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728201 |
Source
|
Record name | 3-(2,4-Dimethoxyphenyl)-7-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole | |
CAS RN |
680611-18-1 |
Source
|
Record name | 3-(2,4-Dimethoxyphenyl)-7-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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